molecular formula C7H6BrIZn B3131370 zinc;1-iodo-4-methanidylbenzene;bromide CAS No. 352530-30-4

zinc;1-iodo-4-methanidylbenzene;bromide

Cat. No.: B3131370
CAS No.: 352530-30-4
M. Wt: 362.3 g/mol
InChI Key: LVGBTWFKSYKKRN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of zinc;1-iodo-4-methanidylbenzene;bromide typically involves the reaction of 4-iodobenzyl bromide with zinc in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

4-Iodobenzyl bromide+Zinc4-Iodobenzylzinc bromide\text{4-Iodobenzyl bromide} + \text{Zinc} \rightarrow \text{4-Iodobenzylzinc bromide} 4-Iodobenzyl bromide+Zinc→4-Iodobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

Zinc;1-iodo-4-methanidylbenzene;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound .

Scientific Research Applications

Zinc;1-iodo-4-methanidylbenzene;bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of zinc;1-iodo-4-methanidylbenzene;bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing the transition states. This enhances the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzylmagnesium bromide: Another organometallic compound used in similar reactions.

    4-Iodobenzyl lithium: A lithium-based reagent with similar reactivity.

Uniqueness

Zinc;1-iodo-4-methanidylbenzene;bromide is unique due to its stability and ease of handling compared to other organometallic reagents. It offers a balance between reactivity and stability, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

zinc;1-iodo-4-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGBTWFKSYKKRN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)I.[Zn+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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